molecular formula C15H13ClFNO B7467759 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide

2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide

Cat. No. B7467759
M. Wt: 277.72 g/mol
InChI Key: CHGJIOJIRGHGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide, also known as DFMO, is a small molecule inhibitor that has been used in scientific research for over 30 years. DFMO has been found to have a wide range of applications, including cancer treatment, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide inhibits the enzyme ornithine decarboxylase, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide reduces the levels of polyamines in cells, leading to a decrease in cell growth and proliferation. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has also been found to have anti-parasitic effects and has been used in the treatment of African sleeping sickness.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide is a relatively simple molecule to synthesize and has been extensively studied for its anti-cancer properties. It has also been found to have anti-inflammatory effects and neuroprotective properties. However, 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has limitations in terms of its bioavailability and toxicity. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has a short half-life and is rapidly metabolized, which limits its effectiveness as a therapeutic agent. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide can also cause gastrointestinal side effects, such as nausea and diarrhea.

Future Directions

For the study of 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide include improving its bioavailability and reducing its toxicity. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide analogs with improved pharmacokinetic properties are being developed, and new formulations of 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide are being tested. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide is also being studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide is being investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and parasitic infections.

Synthesis Methods

2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide is synthesized by reacting 2,6-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of thionyl chloride and chloroform. The product is then treated with sodium hydroxide to yield 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide. The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by targeting the polyamine biosynthesis pathway. Polyamines are essential for cell growth and proliferation, and 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide inhibits the enzyme ornithine decarboxylase, which is involved in polyamine synthesis. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has been used in clinical trials for the treatment of various cancers, including neuroblastoma, colon cancer, and prostate cancer.

properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGJIOJIRGHGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide

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